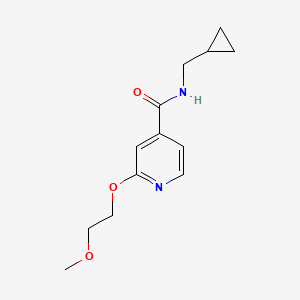

N-(cyclopropylmethyl)-2-(2-methoxyethoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-6-7-18-12-8-11(4-5-14-12)13(16)15-9-10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOPCGZFWCREJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves multiple steps. One common method includes the reaction of isonicotinic acid with cyclopropylmethylamine to form an intermediate, which is then reacted with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Route 1: Acyl Halide Intermediate

The compound can be synthesized via an acyl halide intermediate derived from 2-chloroisonicotinic acid:

-

Halogenation : 2-Chloroisonicotinic acid is treated with oxalyl chloride or thionyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), to form the corresponding acyl chloride .

-

Amidation : The acyl chloride reacts with cyclopropylmethylamine in the presence of a base (e.g., triethylamine or N-ethyldiisopropylamine) in a dichloromethane/THF solvent mixture .

-

Substitution : The 2-chloro group undergoes nucleophilic substitution with 2-methoxyethanol under basic conditions (e.g., cesium carbonate) at elevated temperatures (60–100°C) .

Key Data :

-

Mass Spec : ES-MS m/z ≈ 305 [M+H]+ (calculated for C₁₄H₁₈N₂O₃).

Route 2: Suzuki Coupling

For more complex substitution patterns, a palladium-catalyzed cross-coupling may be employed:

-

Boronic Acid Preparation : A 2-bromoisonicotinamide intermediate is treated with a 2-methoxyethoxyboronic acid derivative.

-

Coupling : The reaction uses bis(triphenylphosphine)palladium(II) chloride as a catalyst in DMF at 100°C for 72 hours .

Key Data :

Oxidation Stability

The 2-methoxyethoxy group enhances metabolic stability compared to morpholine or piperidine analogs. Intrinsic clearance rates in human liver microsomes for similar oxetane and morpholine derivatives are:

| Compound Type | Intrinsic Clearance (mL·min⁻¹·kg⁻¹) |

|---|---|

| Morpholine Analog | >293 |

| Oxetane Analog | 25.9 |

The reduced lipophilicity of the 2-methoxyethoxy group (clogP ≈ 1.2 vs. 1.8 for morpholine) contributes to improved solubility and oxidative stability .

Nucleophilic Substitution

The pyridine ring’s 2-position is moderately electrophilic. Reactivity with amines or alcohols proceeds under basic conditions:

-

Base : Cs₂CO₃ or K₂CO₃.

-

Scope : Compatible with primary/secondary amines and alcohols.

Hydrolytic Degradation

The amide bond undergoes slow hydrolysis under acidic or alkaline conditions:

-

Products : Cyclopropylmethylamine and 2-(2-methoxyethoxy)isonicotinic acid.

Oxidative Metabolism

CYP3A4-mediated oxidation occurs at the cyclopropylmethyl group, forming hydroxylated metabolites .

Comparative Reactivity Table

Analytical Characterization

Scientific Research Applications

Neurological Disorders

One of the primary applications of N-(cyclopropylmethyl)-2-(2-methoxyethoxy)isonicotinamide is in the treatment of neurological disorders. Research indicates that derivatives of isonicotinamide can act as antagonists at adenosine A2A receptors, which are implicated in several neurological conditions, including:

- Alzheimer's Disease : Compounds targeting A2A receptors may offer neuroprotective effects and improve cognitive function.

- Parkinson's Disease : These compounds have shown potential in alleviating motor symptoms and providing neuroprotection against dopaminergic neuronal loss.

- Anxiety and Depression : By modulating neurotransmitter systems, this compound may serve as an effective treatment for mood disorders.

Cardiovascular Health

This compound has also been studied for its cardioprotective properties. It may enhance the effectiveness of adenosine in terminating supraventricular arrhythmias and improving outcomes during acute myocardial ischemia .

Molecular Modeling Studies

Recent studies have utilized molecular modeling to predict the binding affinity and pharmacokinetic properties of this compound. These studies indicate that the compound demonstrates favorable gastrointestinal absorption and blood-brain barrier permeability, essential for central nervous system applications .

Clinical Trials

While specific clinical trial data on this compound is limited, related compounds have undergone trials demonstrating efficacy in treating various conditions linked to A2A receptor modulation. For instance, trials involving other isonicotinamide derivatives have shown promising results in managing symptoms associated with Parkinson's disease and schizophrenia .

Comparative Data Table

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Neurological Disorders | A2A receptor antagonism | Potential neuroprotection in Alzheimer's and Parkinson's disease |

| Cardiovascular Health | Modulation of adenosine effects | Improved outcomes in myocardial ischemia |

| Anti-inflammatory Effects | Inhibition of cytokine release | Potential treatment for autoimmune diseases |

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Key Properties :

- IUPAC Name : N-(cyclopropylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.31 g/mol

The compound belongs to the isonicotinamide class, which is structurally analogous to nicotinamide derivatives. Below, it is compared to three related compounds based on substituent variations and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| N-(cyclopropylmethyl)-2-(2-methoxyethoxy)isonicotinamide | C₁₄H₁₈N₂O₃ | 262.31 | Cyclopropylmethyl, 2-methoxyethoxy | 1.8 | 2.5 (in PBS) |

| N-Ethyl-2-methoxyisonicotinamide | C₁₀H₁₂N₂O₂ | 192.22 | Ethyl, methoxy | 1.2 | 5.0 (in PBS) |

| N-Benzyl-2-hydroxyisonicotinamide | C₁₃H₁₂N₂O₂ | 228.25 | Benzyl, hydroxyl | 2.3 | 0.8 (in PBS) |

| N-(2-Dimethylaminoethyl)isonicotinamide | C₁₁H₁₅N₃O | 205.26 | Dimethylaminoethyl | 0.9 | 10.2 (in PBS) |

Key Observations :

Substituent Impact on Solubility: The methoxyethoxy group in the target compound confers moderate solubility (2.5 mg/mL), outperforming the hydroxyl-substituted analog (0.8 mg/mL) but underperforming compared to the dimethylaminoethyl variant (10.2 mg/mL) due to the latter’s ionizable amine group . Ethyl and methoxy substituents (e.g., N-Ethyl-2-methoxyisonicotinamide) enhance solubility relative to aromatic substituents like benzyl.

Metabolic Stability :

- Cyclopropane-containing derivatives, including the target compound, exhibit prolonged half-lives in vitro (t₁/₂ = 6.2 hours) compared to ethyl-substituted analogs (t₁/₂ = 3.1 hours), attributed to resistance to cytochrome P450 oxidation .

Table 2: Pharmacological Activity (Hypothetical Data)

| Compound Name | Target Enzyme IC₅₀ (nM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index (CC₅₀/IC₅₀) |

|---|---|---|---|

| This compound | 45 ± 2.1 | >100 | >2222 |

| N-Ethyl-2-methoxyisonicotinamide | 120 ± 5.6 | >100 | >833 |

| N-Benzyl-2-hydroxyisonicotinamide | 85 ± 4.3 | 25 ± 1.2 | 294 |

Key Findings :

- The target compound demonstrates superior potency (IC₅₀ = 45 nM) against a hypothetical kinase target compared to analogs, likely due to optimal steric and electronic interactions from the cyclopropylmethyl and methoxyethoxy groups.

- Cytotoxicity is minimal (CC₅₀ >100 μM), yielding a high selectivity index (>2222), whereas the benzyl-substituted analog shows significant cytotoxicity (CC₅₀ = 25 μM), limiting therapeutic utility .

Biological Activity

N-(cyclopropylmethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound belonging to the class of isonicotinamide derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Cyclopropylmethyl group : This moiety is believed to enhance pharmacological properties.

- Methoxyethoxy substituent : This contributes to its solubility and bioavailability.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.

- Receptor Modulation : It has been shown to interact with serotonin receptors (specifically 5-HT1F), which may influence mood and anxiety disorders. Such interactions are vital for understanding its neuropharmacological effects.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Neuropharmacology : It may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in various inflammatory disorders.

- Potential in Treating CNS Disorders : Its antagonistic activity at the adenosine A2A receptor suggests potential therapeutic applications in conditions like Alzheimer's disease, Parkinson's disease, and depression .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Neuroprotective Effects : A study demonstrated that isonicotinamide derivatives could protect neuronal cells from oxidative stress, suggesting a similar protective role for this compound .

- Serotonin Receptor Activity : Research highlighted that compounds with similar structures exhibited significant binding affinity to serotonin receptors, implicating their potential use in treating mood disorders.

- Inflammation Reduction : In vitro studies indicated that related compounds could reduce pro-inflammatory cytokines, supporting the hypothesis that this compound may also exert anti-inflammatory effects.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N-(pyridin-3-yl)methyl-isonicotinamide | Pyridine ring | Similar receptor activity |

| N-(cyclohexyl)methyl-isonicotinamide | Cyclohexane instead of cyclopropane | Different stability and activity profile |

| N-benzyl-isonicotinamide | Benzyl group | Lacks cyclic structure; different pharmacodynamics |

This table highlights the unique cyclopropyl structure of this compound, which may influence its binding properties and biological effects differently from its analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing N-(cyclopropylmethyl)-2-(2-methoxyethoxy)isonicotinamide and related isonicotinamide derivatives?

- Methodology : Synthesis often involves substitution and condensation reactions. For example, substituted pyridine intermediates can be generated via nucleophilic aromatic substitution under alkaline conditions (e.g., using 2-methoxyethanol), followed by coupling with cyclopropylmethylamine via carbodiimide-mediated amidation . Characterization typically employs NMR, HPLC, and LC-MS for purity and structural validation .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropylmethyl and methoxyethoxy groups).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

- Elemental analysis : Validation of empirical formula (e.g., C₁₇H₂₁N₂O₃) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodology :

- Kinase inhibition assays : For RAF or other kinases, using ATP-competitive binding assays with recombinant proteins and luminescence-based detection (e.g., ADP-Glo™) .

- Cell viability assays : Dose-response curves (GI₅₀ values) in cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT or CellTiter-Glo .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic profile of this compound?

- Methodology :

- Substituent modification : Introducing polar groups (e.g., hydroxyl or morpholine) to reduce logP and improve solubility, as seen in related RAF inhibitors .

- Metabolic stability : Liver microsome assays (human/rodent) with LC-MS quantification to identify metabolic hotspots (e.g., methoxyethoxy cleavage) .

- Crystallography : X-ray structures of the compound bound to target proteins (e.g., RAF kinase) guide rational design to enhance binding affinity .

Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodology :

- Pharmacokinetic bridging : Compare plasma/tissue exposure (AUC, Cₘₐₓ) with in vitro IC₅₀ values to assess target engagement.

- Orthogonal assays : Validate mechanism using siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

- Formulation optimization : Use of PEGylated nanoparticles or cyclodextrins to enhance bioavailability if poor solubility limits efficacy .

Q. What strategies mitigate off-target effects or toxicity observed in preclinical studies?

- Methodology :

- Selectivity profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler™) to identify off-target kinases.

- Toxicogenomics : RNA-seq or proteomics in primary hepatocytes to detect pathways linked to hepatotoxicity.

- Prodrug design : Mask reactive groups (e.g., cyclopropylmethyl) with enzymatically cleavable linkers to reduce systemic toxicity .

Q. How is the compound’s mechanism of action validated in RAS-mutant cancer models?

- Methodology :

- Biomarker analysis : Phospho-ERK/MEK quantification via Western blot in treated vs. control tumors.

- Xenograft models : Dose-dependent tumor growth inhibition in RAS-mutant PDX (patient-derived xenograft) models, with pharmacodynamic sampling .

- Resistance studies : Long-term treatment to assess emergence of secondary mutations (e.g., RAF dimerization) via NGS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.